molecular formula C6H12ClNO2 B6174233 rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2749431-04-5

rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B6174233
CAS No.: 2749431-04-5
M. Wt: 165.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic compound with a cyclobutane ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with an aminomethyl group, followed by the introduction of a carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its interactions with enzymes and receptors. It can serve as a model compound to understand the behavior of similar molecules in biological systems.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a precursor for the development of new drugs targeting specific molecular pathways.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid
  • (1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid
  • (1r,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid

Uniqueness

rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This configuration can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

2749431-04-5

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.